molecular formula C36H51O4P B3055180 Bis(nonylphenyl) phenyl phosphate CAS No. 63302-94-3

Bis(nonylphenyl) phenyl phosphate

Cat. No.: B3055180
CAS No.: 63302-94-3
M. Wt: 578.8 g/mol
InChI Key: FTSMGZRCWLCYHC-UHFFFAOYSA-N
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Description

Bis(nonylphenyl) phenyl phosphate (CAS: 63340-28-3; molecular formula: C₃₆H₄₃O₄P) is an organophosphate compound featuring two nonylphenyl groups and one phenyl group attached to a phosphate core. It is structurally related to flame retardants and plasticizers such as tris(nonylphenyl) phosphate (TNPP) but differs in substitution pattern.

Properties

IUPAC Name

bis(2-nonylphenyl) phenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51O4P/c1-3-5-7-9-11-13-16-24-32-26-20-22-30-35(32)39-41(37,38-34-28-18-15-19-29-34)40-36-31-23-21-27-33(36)25-17-14-12-10-8-6-4-2/h15,18-23,26-31H,3-14,16-17,24-25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSMGZRCWLCYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63302-94-3
Record name Phosphoric acid, bis(nonylphenyl) phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(nonylphenyl) phenyl phosphate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(nonylphenyl) phenyl phosphate typically involves the reaction of nonylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted with phenol to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified through distillation or crystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Bis(nonylphenyl) phenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(nonylphenyl) phenyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(nonylphenyl) phenyl phosphate involves its ability to inhibit oxidative degradation processes. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing the breakdown of polymers and other materials. This antioxidant activity is primarily due to the presence of phenolic groups, which can donate hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Structural and Functional Differences

Tris(nonylphenyl) Phosphate (TNPP)
  • Structure: Three nonylphenyl groups attached to phosphate (C₄₅H₆₉O₄P).
  • Properties: Higher molecular weight (705.01 g/mol) and lipophilicity compared to bis(nonylphenyl) phenyl phosphate, leading to slower hydrolysis rates and greater environmental persistence.
  • Applications : Widely used as a flame retardant in polyphenylene ether resins and vinyl chloride polymers, and as a stabilizer against thermal degradation .
  • Regulatory Status: Listed on the SIN (Substitute It Now) List due to structural similarity to alkylphenols, which are associated with endocrine disruption .
Bis(4-cyanophenyl) Phenyl Phosphate (CPP)
  • Structure: Two 4-cyanophenyl groups and one phenyl group (C₂₀H₁₄N₂O₄P).
  • Hydrolysis Behavior: Rapid degradation under alkaline conditions (pseudo-first-order rate constant k = 0.12 h⁻¹ at pH 10, 80°C), attributed to electron-withdrawing cyano groups that destabilize the phosphate ester bond. Activation energy (ΔH‡) for hydrolysis at pH 7 is 68.2 kJ/mol .
  • Applications : Serves as a reactive diluent for phthalonitrile resins, reducing viscosity during processing .
Diisodecyl Phenyl Phosphate
  • Structure : One phenyl and two isodecyl (branched C₁₀) groups (C₂₆H₄₇O₄P).
  • Properties: Lower viscosity and higher compatibility with flexible polymers compared to this compound.
  • Applications : Plasticizer in PVC and flame retardant in epoxy resins .

Hydrolysis and Stability

Compound Hydrolysis Rate (pH 7, 50°C) Activation Parameters (ΔH‡, kJ/mol) Key Substituent Effects
This compound Not reported Inferred lower than CPP Nonyl groups stabilize via steric hindrance and hydrophobicity
CPP k = 0.05 h⁻¹ ΔH‡ = 68.2 Cyano groups accelerate hydrolysis
TNPP Negligible at neutral pH Not studied Bulky nonylphenyl groups inhibit hydrolysis

Biological Activity

Bis(nonylphenyl) phenyl phosphate (BNPP) is an organophosphate compound that has garnered attention due to its potential biological activities, particularly in relation to endocrine disruption and toxicity. This article provides a comprehensive overview of the biological activity of BNPP, including its mechanisms of action, effects on cellular systems, and implications for human health.

Chemical Structure and Properties

BNPP is characterized by its complex structure, which includes multiple phenolic groups. This structure is significant as it influences the compound's interactions with biological systems. The nonylphenol moieties contribute to its lipophilicity, allowing for bioaccumulation in organisms.

  • Endocrine Disruption :
    • BNPP is known to exhibit estrogenic activity, similar to other nonylphenol derivatives. Studies have demonstrated that it can bind to estrogen receptors, potentially leading to hormonal imbalances in exposed organisms .
    • The compound has been shown to activate the constitutive androstane receptor (CAR), which plays a crucial role in regulating detoxification enzymes. This activation can lead to altered metabolic pathways and increased toxicity .
  • Cytotoxicity :
    • Research indicates that BNPP can induce cytotoxic effects in various cell lines. The degree of cytotoxicity is influenced by concentration and exposure duration. For instance, studies on nonylphenol derivatives reveal that they can cause oxidative stress and apoptosis in human cell lines .
  • Antioxidant Activity :
    • Some phenolic compounds exhibit antioxidant properties; however, the specific antioxidant activity of BNPP requires further investigation. Preliminary studies suggest that related compounds may scavenge free radicals, thereby mitigating oxidative damage in cells .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological effects of BNPP and related compounds:

StudyCell LineConcentrationEffect ObservedReference
Study 1RAW 264.71-10 µMInhibition of COX-2 expression
Study 2HepatocytesVariesInduction of CYP2B6
Study 3Human CellsVariesCytotoxicity and oxidative stress

Case Studies

Several case studies highlight the real-world implications of BNPP exposure:

  • Environmental Impact : A study on wastewater treatment plants revealed elevated levels of nonylphenols, including BNPP, leading to concerns about aquatic toxicity and bioaccumulation in fish populations.
  • Human Health Risks : Epidemiological studies have linked exposure to nonylphenols with reproductive health issues in humans, underscoring the need for regulatory scrutiny regarding industrial use and environmental release .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of bis(nonylphenyl) phenyl phosphate to ensure reproducibility in academic research?

  • Answer: Synthesis optimization requires systematic variation of reaction parameters, such as catalyst type (e.g., acid or base catalysts), temperature, and molar ratios of precursors. For example, separation technologies like membrane filtration (RDF2050104) can isolate intermediates and improve yield . Analytical techniques (e.g., NMR, HPLC) should validate purity at each step, referencing standardized databases like NIST Chemistry WebBook for spectral comparisons .

Q. Which analytical techniques are most effective for detecting trace levels of this compound in environmental matrices?

  • Answer: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is preferred for sensitivity. Solid-phase extraction (SPE) pre-concentration methods (RDF2050104) enhance detection limits in water and soil samples . Cross-validation with toxicity data from sources like MEDITEXT® ensures analytical results align with biological relevance .

Q. How can researchers assess the environmental persistence and degradation pathways of this compound under varying conditions?

  • Answer: Conduct controlled photolysis and hydrolysis experiments to simulate environmental conditions (e.g., UV exposure, pH gradients). Use OECD guidelines for degradation studies, and compare results with structurally similar compounds like butylated triphenyl phosphate, which exhibits Aquatic Chronic 1 toxicity (H410) . Meta-analysis of existing data (e.g., PubChem) helps identify patterns in half-lives and metabolite formation .

Q. What standardized protocols exist for evaluating acute and chronic toxicity of this compound in aquatic organisms?

  • Answer: Follow OECD Test No. 203 (fish acute toxicity) and No. 211 (daphnia reproduction). Conflicting classifications (e.g., H410 vs. H412 in isobutylated phosphates) highlight the need for species-specific testing and dose-response modeling . Include controls for abiotic degradation products to isolate biological effects .

Advanced Research Questions

Q. What mechanistic approaches can resolve contradictions in the reported neurotoxic effects of this compound across in vitro and in vivo models?

  • Answer: Employ multi-omics (transcriptomics, metabolomics) to identify pathway-specific disruptions. For example, compare results from neuronal cell lines with whole-organism models (e.g., zebrafish), using dose ranges validated against human exposure estimates. Reference frameworks from evidence-based inquiry (Guiding Principle 2) ensure theoretical alignment in experimental design .

Q. How should researchers address discrepancies in aquatic toxicity data between regulatory classifications (e.g., H410 vs. H412) for structurally analogous organophosphate flame retardants?

  • Answer: Perform comparative studies using standardized test organisms (e.g., Daphnia magna, Danio rerio) under identical conditions. Analyze confounding factors such as metabolite bioaccumulation or matrix effects (e.g., sediment binding). Meta-analyses of EU and EPA datasets (e.g., EINECS entries) can contextualize classification inconsistencies .

Q. What computational modeling strategies are suitable for predicting the long-term environmental fate of this compound and its metabolites?

  • Answer: Use quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (e.g., log Kow) and biodegradation rates. Validate predictions with NIST-standardized physicochemical data . Incorporate spatial modeling (e.g., GIS-based dispersal simulations) to assess regional accumulation risks, referencing methodologies in non-automotive combustion engineering (RDF2050105) .

Q. How can advanced process control systems improve the scalability of this compound synthesis for laboratory-to-pilot transitions?

  • Answer: Implement real-time monitoring (e.g., in-line spectroscopy) coupled with feedback loops to adjust reaction parameters dynamically. Reference process control frameworks (RDF2050108) for optimizing batch-to-continuous flow transitions . Pilot-scale studies should integrate hazard assessments (e.g., thermal stability profiling) using safety data sheet guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.